N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H18Cl2N4O |
|---|---|
Molecular Weight |
269.17 g/mol |
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-7-11-9(12-14-7)6-13(2)8-3-4-10-5-8;;/h8,10H,3-6H2,1-2H3;2*1H |
InChI Key |
QEKRKFSNGPZNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Acyl Derivatives
Amidoximes react with acyl chlorides or activated carboxylic acids under basic conditions to form 1,2,4-oxadiazoles. For 5-methyl substitution, methyl-containing acyl derivatives are essential. A representative protocol involves:
-
Amidoxime Formation : Reaction of nitriles (e.g., acetonitrile) with hydroxylamine hydrochloride in ethanol/water at 80°C for 6 hours.
-
Cyclization : Treatment of the amidoxime with acetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C to room temperature.
Example :
Yields for this step typically range from 65% to 85%, with purity >95% confirmed by HPLC.
Nitrile Oxide Cycloaddition
Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo [3+2] cycloaddition with nitriles. This method is less common for 5-methyl derivatives but offers regioselectivity advantages.
Functionalization of Pyrrolidin-3-Amine
The pyrrolidine core requires N-methylation and subsequent alkylation with the oxadiazole intermediate.
N-Methylation of Pyrrolidin-3-Amine
Reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 4–5 provides N-methylpyrrolidin-3-amine in ~90% yield. Alternatively, direct alkylation with methyl iodide in the presence of potassium carbonate achieves similar efficiency.
Alkylation with 3-(Chloromethyl)-5-Methyl-1,2,4-Oxadiazole
The oxadiazole intermediate is converted to its chloromethyl derivative using thionyl chloride or phosphorus oxychloride. Alkylation of N-methylpyrrolidin-3-amine proceeds in acetonitrile with potassium iodide as a catalyst at 60°C for 12 hours.
Reaction Conditions :
Dihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the dihydrochloride salt. Critical parameters include:
-
Stoichiometry : 2 equivalents of HCl
-
Temperature : 0–5°C to prevent decomposition
Optimization and Analytical Validation
Reaction Monitoring
Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of the amine N-H stretch (3300 cm⁻¹) and the emergence of oxadiazole C=N (1600 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry:
Scalability and Yield Improvements
-
Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes.
-
Flow Chemistry : Enhances reproducibility for large-scale alkylation steps.
Comparative Analysis of Synthetic Routes
Method A offers higher yields for oxadiazole formation, while Method B provides better regiocontrol during alkylation.
Challenges and Solutions
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety is electron-deficient, enabling participation in electrophilic substitution and nucleophilic ring-opening reactions:
-
Key Insight : The methyl group at C5 sterically hinders substitution at this position, directing reactivity to the N2 and N4 atoms .
Amine Functionality Reactions
The tertiary amine (pyrrolidin-3-amine) and its protonated form (dihydrochloride salt) exhibit distinct reactivity:
-
Note : The dihydrochloride salt enhances water solubility but reduces nucleophilicity of the amine .
Pyrrolidine Ring Modifications
The pyrrolidine ring may undergo ring-opening or functionalization:
Synthetic Pathways
Key steps in the compound’s synthesis likely include:
-
Oxadiazole Formation : Cyclization of amidoximes with carboxylic acid derivatives (e.g., DCC-mediated coupling) .
-
Mannich Reaction : Introduction of the methyl-pyrrolidine moiety via amine-alkylation .
-
Salt Formation : Protonation with HCl to yield the dihydrochloride .
Example Protocol from Analogous Systems (Source ):
text1. **Imidamide Synthesis**: - React 5-isopropoxypicolinonitrile with sodium hydride in DMF. - Quench with ice water, extract with EtOAc, and purify via column chromatography. 2. **Thiadiazole Cyclization**: - Treat imidamide with DIAD in THF (Mitsunobu-like conditions). - Isolate product via HPLC (36% yield, 99.3% purity) [2].
Degradation Pathways
-
Hydrolytic Degradation : The oxadiazole ring is susceptible to hydrolysis under acidic/basic conditions, forming 5-methyl-1,3,4-oxadiazol-2-amine and pyrrolidine derivatives .
-
Thermal Decomposition : Heating above 200°C may lead to decarboxylation or ring fragmentation .
Hypothetical Reactivity
Based on structural analogs, the following reactions are plausible but require experimental validation:
Scientific Research Applications
Chemistry
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desired properties.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity: Studies have shown that derivatives of oxadiazole compounds demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus . The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics.
- Anticancer Potential: Preliminary investigations into its anticancer effects have revealed that related oxadiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine have shown significant growth inhibition percentages in multiple cancer types .
Pharmacological Research
The compound is being explored for its potential therapeutic applications in treating various diseases. Its mechanism of action may involve interactions with specific molecular targets within cells, leading to modulation of biological pathways that are crucial in disease progression.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Comparable Compounds
Functional and Therapeutic Implications
- Oxadiazole Heterocycle : All compounds share the 5-methyl-1,2,4-oxadiazole group, which is associated with enhanced metabolic stability and ligand-receptor interactions due to its electron-deficient nature and hydrogen-bond acceptor sites .
- Amine Substituent Variations: Pyrrolidine/Azepane/Piperidine: The ring size impacts conformational flexibility and steric bulk. Benzyl Derivative: The aromatic benzyl group in N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine may enhance lipophilicity and π-π stacking interactions, altering pharmacokinetic profiles compared to aliphatic amines .
Research and Commercial Status
- Therapeutic Potential: highlights structural analogues (e.g., oxadiazole-containing benzamides) for applications in cancer, viral infections, and thrombotic disorders, suggesting shared biological targets (e.g., kinase inhibition, protease modulation) .
- Market Availability : The main pyrrolidine derivative is discontinued, while the benzyl-substituted variant (97% purity) and azepane analogue remain commercially available, reflecting shifting research priorities or synthetic challenges .
Biological Activity
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. The presence of the 1,2,4-oxadiazole ring contributes to a diverse range of pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.36 g/mol. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₅O |
| Molecular Weight | 281.36 g/mol |
| Solubility | Soluble in water |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial activity. In studies involving various derivatives of oxadiazoles, many demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, they have shown inhibitory effects against various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit cyclooxygenases (COX), which play a crucial role in the inflammatory response .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can bind to receptors and modulate their activity, leading to altered cellular responses.
- Cell Cycle Interference : It has been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Anticancer Screening : A study evaluated several oxadiazole derivatives for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer effects .
- Antimicrobial Efficacy : Another study focused on the antibacterial activity of oxadiazole derivatives against resistant bacterial strains. The findings revealed that some compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL against selected strains .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for this compound, and how can reaction parameters be optimized for higher yields?
- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. A standard procedure uses N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and alkylating agents (e.g., RCH₂Cl) under room-temperature stirring . To optimize yield:
- Systematically vary stoichiometric ratios (e.g., 1.1 mmol alkylating agent per 1 mmol substrate).
- Test alternative bases (e.g., Cs₂CO₃ for enhanced reactivity) or solvents (acetonitrile for faster kinetics).
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer: Prioritize:
- 1H/13C NMR : Identify pyrrolidine and oxadiazole proton environments (e.g., methyl groups at δ 2.1–2.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- IR Spectroscopy : Detect C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches in the oxadiazole ring.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts or split peaks)?
- Methodological Answer:
- Step 1: Verify sample purity via HPLC or recrystallization. Impurities often cause anomalous signals.
- Step 2: Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton/carbon signals.
- Step 3: Investigate tautomerism or conformational dynamics via variable-temperature NMR.
- Step 4: Cross-reference with X-ray crystallography for absolute configuration confirmation.
Q. What strategies are effective for studying the compound’s reactivity in novel catalytic or biological systems?
- Methodological Answer:
- Experimental Design:
- Screen reactivity under varied pH, temperature, and solvent conditions (e.g., aqueous vs. anhydrous).
- Use stopped-flow kinetics to monitor rapid intermediate formation.
- Biological Systems:
- Pair in vitro enzyme inhibition assays (e.g., IC₅₀ determination) with molecular docking to map binding interactions.
- Reference: Reaction optimization frameworks from heterocyclic chemistry guide parameter selection .
Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation steps are essential?
- Methodological Answer:
- Tools: Molecular docking (AutoDock Vina), molecular dynamics (MD) simulations (GROMACS), and QM/MM hybrid methods.
- Protocol:
Dock the compound into target active sites (e.g., kinases) using flexible ligand sampling.
Run MD simulations (≥100 ns) to assess binding stability and free energy (MM-PBSA/GBSA).
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Comparative and Mechanistic Questions
Q. How does the compound’s dual heterocyclic system (oxadiazole-pyrrolidine) influence its physicochemical properties compared to simpler analogs?
- Methodological Answer:
- Property Analysis:
- Lipophilicity: Measure logP values (shake-flask method) vs. mono-heterocyclic analogs.
- Solubility: Use pH-solubility profiling in buffers (e.g., PBS, simulated gastric fluid).
- Structural Insights: The oxadiazole’s electron-withdrawing effects may reduce basicity of the pyrrolidine nitrogen, altering protonation states in biological media .
Q. What experimental and theoretical approaches can elucidate the compound’s mechanism in catalytic or inhibitory roles?
- Methodological Answer:
- Kinetic Studies: Use Michaelis-Menten kinetics with varying substrate concentrations to identify competitive vs. non-competitive inhibition.
- Isotope Labeling: Track reaction pathways (e.g., ¹⁸O-labeled water in hydrolysis studies).
- Computational Analysis: Identify transition states via DFT calculations (Gaussian 16) to map energy barriers.
Data Interpretation and Theoretical Frameworks
Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental results (e.g., reaction yields)?
- Methodological Answer:
- Root-Cause Analysis:
Check for solvent effects not accounted for in simulations (e.g., DMF’s polarity).
Re-examine steric/electronic assumptions in the computational model.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
